N,N-Dimethylethylamine

Catalog No.
S11166534
CAS No.
70955-13-4
M.F
C4H11N
M. Wt
73.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylethylamine

CAS Number

70955-13-4

Product Name

N,N-Dimethylethylamine

IUPAC Name

N,N-dimethylethanamine

Molecular Formula

C4H11N

Molecular Weight

73.14 g/mol

InChI

InChI=1S/C4H11N/c1-4-5(2)3/h4H2,1-3H3

InChI Key

DAZXVJBJRMWXJP-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C

Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.

N,N-Dimethylethylamine (DMEA, CAS 598-56-1) is a highly volatile, tertiary aliphatic amine primarily utilized as a high-efficiency gaseous catalyst in the foundry industry for the phenolic urethane cold-box process, as well as a potent blowing catalyst in polyurethane foam and epoxy resin formulations [1]. Featuring a low boiling point of 36.5 °C and a high vapor pressure of approximately 495 mmHg at 25 °C, DMEA is engineered for applications requiring rapid vapor-phase diffusion and immediate catalytic onset [2]. Its combination of high basicity (pKa ~10.16) and minimal steric hindrance makes it a highly effective, non-reactive fugitive catalyst that accelerates cross-linking without permanently incorporating into the final polymer matrix, ensuring optimal processability and rapid cycle times in industrial manufacturing [3].

Substituting DMEA with other common tertiary amines, such as Triethylamine (TEA) or Dimethylisopropylamine (DMIPA), frequently fails in procurement due to critical mismatches in volatility and diffusion kinetics [1]. TEA, the traditional benchmark, has a significantly higher boiling point (89 °C) and lower vapor pressure, meaning it diffuses more slowly through dense sand cores and requires extended purging times to remove residual catalyst, thereby increasing overall cycle times and energy consumption [2]. Furthermore, in polyurethane formulations, substituting DMEA with alkanolamines like N,N-Dimethylethanolamine (which shares the DMEA acronym) introduces reactive hydroxyl groups that covalently bind to the isocyanate matrix, fundamentally altering the mechanical properties of the foam rather than acting as a clean, fugitive blowing catalyst [3].

Vapor-Phase Diffusion and Purge Efficiency in Cold-Box Curing

DMEA exhibits exceptional volatility, which is critical for rapid gas-phase catalysis in foundry core production. At ambient conditions, DMEA has a vapor pressure of approximately 495 mmHg, compared to only ~54 mmHg for Triethylamine (TEA) [1]. This >9-fold higher vapor pressure ensures that DMEA vaporizes instantly and diffuses rapidly through dense phenolic urethane sand cores. Consequently, DMEA achieves full cure at faster injection rates and requires significantly less purge time to clear the mold compared to TEA, preventing production bottlenecks [2].

Evidence DimensionVapor pressure at ambient temperature
Target Compound Data~495 mmHg (at 25 °C)
Comparator Or BaselineTriethylamine (TEA) (~54 mmHg at 20 °C)
Quantified Difference>9-fold higher vapor pressure for DMEA
ConditionsAmbient gas-injection systems for phenolic urethane cold-box curing

The extreme volatility of DMEA drastically reduces both gassing and purging times, maximizing production throughput and reducing catalyst consumption in high-volume foundries.

Condensation Prevention in Unheated Delivery Lines

In industrial settings, gaseous catalysts are often transported through unheated lines, posing a risk of condensation that leads to inconsistent dosing and core defects. DMEA possesses a boiling point of 36.5 °C, which is significantly lower than that of alternative catalysts like Dimethylisopropylamine (DMIPA, bp ~66 °C) and TEA (bp 89 °C) [1]. This 29.5 °C to 52.5 °C reduction in boiling point ensures that DMEA remains in the vapor phase even in cooler ambient environments, preventing liquid pooling in the delivery infrastructure and ensuring stable catalytic activity [2].

Evidence DimensionBoiling point and condensation threshold
Target Compound Data36.5 °C
Comparator Or BaselineDMIPA (~66 °C) and TEA (89 °C)
Quantified Difference29.5 °C lower boiling point than DMIPA; 52.5 °C lower than TEA
ConditionsGaseous catalyst transport in unheated industrial pipelines

Utilizing DMEA prevents catalyst condensation during winter or in cold-climate operations, ensuring consistent core curing quality and eliminating line-blockage downtime.

Non-Reactive Fugitive Catalysis in Polyurethane Foams

In polyurethane foam manufacturing, the choice of amine catalyst dictates whether the catalyst remains in the final product. DMEA (ethyl) is a purely non-reactive tertiary amine that functions as a fugitive blowing catalyst, eventually outgassing from the foam matrix. In contrast, N,N-Dimethylethanolamine (an alkanolamine often confusingly abbreviated as DMEA) contains a reactive hydroxyl group that covalently reacts with isocyanates [1]. While the alkanolamine becomes 100% incorporated into the polymer backbone, DMEA (ethyl) provides pure catalytic acceleration without altering the final cross-link density or causing unwanted long-term plasticization [2].

Evidence DimensionPolymer matrix incorporation
Target Compound Data0% covalent incorporation (fugitive catalyst)
Comparator Or BaselineN,N-Dimethylethanolamine (100% covalent incorporation)
Quantified DifferenceComplete elimination of catalyst-induced backbone modification
ConditionsPolyurethane blowing and gelling reactions

DMEA allows formulators to precisely control the blowing reaction speed without compromising the long-term mechanical properties or thermal stability of the final polyurethane foam.

Steric Accessibility for Rapid Epoxy Curing

The catalytic efficiency of tertiary amines in epoxy resin curing is highly dependent on steric hindrance around the nitrogen atom. DMEA features two small methyl groups and one ethyl group, offering significantly less steric bulk than Triethylamine (TEA), which possesses three bulkier ethyl groups . Although DMEA is slightly less basic (pKa ~10.16) than TEA (pKa ~10.75), its reduced steric profile allows for faster nucleophilic attack on sterically hindered epoxide rings. This leads to accelerated curing times in complex, highly cross-linked resin formulations where TEA exhibits sluggish kinetics due to steric repulsion [1].

Evidence DimensionSteric bulk and catalytic onset speed
Target Compound DataN,N-dimethyl-N-ethyl substitution (lower steric hindrance)
Comparator Or BaselineN,N,N-triethyl substitution (TEA) (higher steric hindrance)
Quantified DifferenceFaster nucleophilic access despite a ~0.6 lower pKa
ConditionsBase-catalyzed ring-opening polymerization of hindered epoxy resins

DMEA is the preferred accelerator for high-performance epoxy systems where rapid curing is required but the epoxide reactive sites are sterically shielded.

High-Throughput Phenolic Urethane Cold-Box Core Production

Leveraging its extreme volatility (bp 36.5 °C) and rapid diffusion profile, DMEA is the optimal gaseous catalyst for high-volume foundry operations. It allows for shorter gassing and purging cycles compared to TEA, directly increasing the production rate of sand cores while minimizing residual amine odors in the finished molds [1].

Cold-Climate Foundry Gas-Injection Systems

In facilities with unheated or poorly insulated catalyst delivery lines, DMEA's low boiling point prevents condensation and liquid pooling. This ensures consistent vapor-phase dosing and prevents core curing defects that commonly occur when using higher-boiling alternatives like DMIPA or TEA in winter conditions [2].

Fugitive Blowing Catalysis in Polyurethane Foams

DMEA serves as an excellent non-reactive blowing catalyst for polyurethane systems where the catalyst must outgas completely after curing. Because it lacks reactive hydroxyl groups, it drives the water-isocyanate reaction without permanently incorporating into the polymer backbone, preserving the foam's intended mechanical properties [3].

Physical Description

Dimethylethylamine, [liquid] appears as a clear colorless liquid with a strong odor that can vary from ammonia-like to fishlike. Vapors irritate the eyes and mucous membranes. Less dense than water. Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used in the manufacture of other chemicals.
Liquid
Clear colorless liquid with a strong odor of ammonia or fish; [CAMEO]

Color/Form

Liquid

XLogP3

0.7

Hydrogen Bond Acceptor Count

1

Exact Mass

73.089149355 g/mol

Monoisotopic Mass

73.089149355 g/mol

Boiling Point

36.5 °C

Flash Point

10 °F

Heavy Atom Count

5

Density

0.675 at 20 °C/4 °C

Odor Threshold

Odor threshold measurements on 16 aliphatic amines were made with panels of specific anosmic & normal observers. The anosmia was most pronounced with low-mol-wt tertiary amines, but was also observed with lesser degree with primary & secondary amines.

Melting Point

-140 °C

UNII

9N5384XVEM

Vapor Pressure

352.0 [mmHg]

Absorption Distribution and Excretion

... The aims of the study were three-fold: to assess the skin uptake of the industrial catalyst N,N-dimethylethylamine (a) in vitro from water solutions by fresh guinea-pig and human skin specimens, (b) in gaseous form in vivo in human volunteers, and (c) to estimate the relevance of the uptake as an occupational hazard. ... N,N-dimethylethylamine, diluted with water or isotonic saline solution was applied to fresh human or guinea-pig skin, mounted in Teflon flow-through cells with a perfusion fluid flow rate of 1.5 mL/hr, samples being collected at 2-hr intervals for 48 hr. Three healthy male volunteers each had their right forearm exposed (in a Plexiglass chamber) for 4 hr to N,N-dimethylethylamine at each of three different levels (250, 500 and 1000 mg/cu m air). Urine was collected up to 24 hr after the start of each experiment. ... N,N-dimethylethylamine penetrated both guinea-pig and human skin. The median steady-state flux and permeability coefficient (Kp) values, were 0.009 mg/sq cm x hr and 0.001 cm/hr, respectively, for guinea-pig skin, and 0.017 mg/sq cm x hr and 0.003 cm/hr, respectively, for human skin. The median uptake in the three volunteers at the different N,N-dimethylethylamine exposure levels (250, 500 or 1000 mg/cu m) was 44, 64 and 88 ug, respectively. The median Kp for all experiments was 0.037 cm/hr. /The authors concluded that/ uptake of DMEA through the skin is of far less importance than simultaneous uptake via the airways. Thus, the amount of N,N-dimethylethylamine excreted in urine is a variable of limited use for the purposes of biological monitoring...

Metabolism Metabolites

... During 8 hr, four healthy volunteers were exposed to four different N,N-dimethylethylamine air concentrations (10, 20, 40 and 50 mg/cu m; 20 mg/cu m, two subjects only). N,N-dimethylethylamine was biotransformed into dimethylethylamine N-oxide (DMEAO). On average, DMEAO, accounted for 90% of the combined amount of N,N-dimethylethylamine and DMEAO excreted into the urine. The half-lives of N,N-dimethylethylamine and DMEAO in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of N,N-dimethylethylamine and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for N,N-dimethylethylamine and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for N,N-dimethylethylamine and 8 hr for DMEAO were recorded. The combined concentration of N,N-dimethylethylamine and DMEAO, in both plasma and urine, showed an excellent correlation with the air concentration of N,N-dimethylethylamine. Thus, both urinary excretion and plasma concentration can be used for biological monitoring of exposure to N,N-dimethylethylamine. An 8-hr exposure to 10 mg N,N-dimethylethylamine/cu m corresponds to a postexposure plasma concentration and 2-hr postexposure urinary excretion of 4.9 umol/L and 75 mmol/mol creatinine, respectively.
In /mould core manufacturing/ workers exposed to 0.003 - 0.007 mg/L, inhaled dimethylethylamine was excreted in urine as the original amine and as its metabolite dimethylethylamine-N-oxide.
In an inhalation study with human volunteers exposed to 10 to 50 mg/cu m (3.3 to 16.7 ppm) of dimethylethylamine over 8 hr, alveolar uptake was 80% to 90%. Most of the substance was eliminated in the urine either as unchanged dimethylethylamine (10%) or as an oxidized metabolite dimethylethylamine-N-oxide (90%).

Wikipedia

N,N-Dimethylethylamine
Lutetium(III)_bromide

Biological Half Life

... In 12 mould core makers in four different foundries using the Ashland cold box technique ... half lives after the end of exposure for N,N-dimethylethylamine in urine of 1.5 hours and dimethylethylamine-N-oxide (DMEAO) of three hours....
... / In four healthy volunteers/ the half-lives of dimethylethylamine (DMEA) and /the metabolite/ dimethylethylamine N-oxide (DMEAO) in plasma were 1.3 and 3.0 hr, respectively. The urinary excretion of DMEA and DMEAO followed a two-phase pattern. The half-lives in the first phase were 1.5 hr for DMEA and 2.5 hr for DMEAO. In the second phase, which started about 9 hr after the end of exposure, half-lives of 7 hr for DMEA and 8 hr for DMEAO were recorded. ...

General Manufacturing Information

Fabricated Metal Product Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Ethanamine, N,N-dimethyl-: ACTIVE
Amines, C13-15-alkyldimethyl: INACTIVE
N,N-Dimethylethylamine is used /in the production of mold cores/ under pressure as a gas catalyst in the coremaking operation. The cores are solid reproductions of the hollow spaces desired within the finished castings. They are made from a mixture of silica sand or other aggregates, liquid phenolic resin, and a diisocyanate in a corebox machine (Isocure process). This mixture is cured in the corebox machine by a 1/2- to 3-second exposure to N,N-dimethylethylamine. Dry air is then blown through the core to purge any remaining N,N-dimethylethylamine. After the solidified cores are manually removed from the corebox, they are either placed on storage racks or they are assembled directly. Core finishers usually work adjacent to several of the core machines and perform many intricate manual tasks to finish and assemble the cores. From the coreroom, the finished cores are sent to the mold floor, where they are placed in molds before the molten metal is poured.

Analytic Laboratory Methods

AFTER ABSORPTION OF ETHYLDIMETHYLAMINE FROM AIR IN 0.1 N HCL, DETERMINATION IS BY GC ON A CHROMOSORB 102 COLUMN; COLORIMETRIC DETERMINATION FOLLOWS COLLECTION IN ETHANOLIC SOLN OF CITRIC ACID.
VOLATILE ORGANIC AMINES, INCL N,N-DIMETHYLETHYLAMINE, FROM STORED DAIRY MANURE WERE IDENTIFIED BY PAPER CHROMATOGRAPHY.
Method: OSHA PV2096; Procedure: gas chromatography with a nitrogen phosphorous detector; Analyte: N,N-dimethylethylamine; Matrix: air; Detection Limit: 0.3 ppm.

Storage Conditions

Keep in a cool place away from sources of ignition - no smoking. Keep locked up and out of reach of children.

Interactions

The aim was to study the effect of trimethylamine (TMA) on the metabolism of the industrial catalyst N,N-dimethylethylamine to ascertain whether biological monitoring of industrial exposure to N,N-dimethylethylamine is compromised and excretion of the malodorous N,N-dimethylethylamine in sweat and urine is increased by dietary intake of TMA. N,N-dimethylethylamine (0/25 mg) and TMA (0/300/600 mg) were given simultaneously once weekly for six weeks to five healthy volunteers. Plasma was collected before and one hour after the doses, and urine 0-2, 2-4, 4-6, 6-8, and 8-24 hours after the doses. ... Both amines were readily absorbed from the GI tract and excreted in urine within 24 hours (N,N-dimethylethylamine 80%; TMA 86%). Oral intake of TMA increased the N,N-dimethylethylamine content of plasma and urine dose dependently, although there were large individual differences. Plasma and urinary TMA concentrations also increased, but not dose dependently. Moreover, the findings suggested the formation of endogenous TMA, little dealkylation of N,N-dimethylethylamine and TMA, and considerable first-pass metabolism. ... Although intake of TMA reduced N-oxygenation of N,N-dimethylethylamine and TMA, total urinary N,N-dimethylethylamine values (aggregate of N,N-dimethylethylamine and its oxide DMEAO excretion) were unaffected. Thus, monitoring occupational exposure to N,N-dimethylethylamine by analysis of biological specimens is not confounded by dietary intake of TMA, provided that total urinary N,N-dimethylethylamine is monitored. Although the increased urinary and hidrotic excretion of N,N-dimethylethylamine may contribute to body odor problems, they were primarily due to TMA excretion, which is much the greater.

Dates

Last modified: 08-08-2024

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